2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
Brand Name:
Vulcanchem
CAS No.:
1678-09-7
VCID:
VC0154374
InChI:
InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14-
SMILES:
C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3
Molecular Formula:
C19H20N4O4
Molecular Weight:
368.393
2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline
CAS No.: 1678-09-7
Cat. No.: VC0154374
Molecular Formula: C19H20N4O4
Molecular Weight: 368.393
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1678-09-7 |
|---|---|
| Molecular Formula | C19H20N4O4 |
| Molecular Weight | 368.393 |
| IUPAC Name | 2,4-dinitro-N-[(Z)-(1-phenylcyclohexyl)methylideneamino]aniline |
| Standard InChI | InChI=1S/C19H20N4O4/c24-22(25)16-9-10-17(18(13-16)23(26)27)21-20-14-19(11-5-2-6-12-19)15-7-3-1-4-8-15/h1,3-4,7-10,13-14,21H,2,5-6,11-12H2/b20-14- |
| Standard InChI Key | DFCODPSRMSHLRQ-ZHZULCJRSA-N |
| SMILES | C1CCC(CC1)(C=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C3=CC=CC=C3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator